molecular formula C16H13N3O3 B11839342 7-Methyl-2-(4-methyl-3-nitrophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde

7-Methyl-2-(4-methyl-3-nitrophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde

Cat. No.: B11839342
M. Wt: 295.29 g/mol
InChI Key: CFRSKULTRCJIEY-UHFFFAOYSA-N
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Description

7-Methyl-2-(4-methyl-3-nitrophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde is a complex organic compound belonging to the imidazo[1,2-a]pyridine family. This class of compounds is known for its diverse biological activities and applications in medicinal chemistry. The unique structure of this compound, featuring a fused bicyclic system with a nitrophenyl group, makes it a valuable subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Methyl-2-(4-methyl-3-nitrophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from 2-aminopyridine and an aldehyde derivative, the imidazo[1,2-a]pyridine core can be constructed through a series of condensation and cyclization reactions .

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as solvent-free synthesis and the use of efficient catalysts are often employed to enhance the scalability of the process .

Chemical Reactions Analysis

Types of Reactions: 7-Methyl-2-(4-methyl-3-nitrophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

7-Methyl-2-(4-methyl-3-nitrophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating diseases such as tuberculosis and cancer.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-Methyl-2-(4-methyl-3-nitrophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Uniqueness: 7-Methyl-2-(4-methyl-3-nitrophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its combination of a nitrophenyl group and an aldehyde functional group makes it a versatile compound for various research applications .

Properties

Molecular Formula

C16H13N3O3

Molecular Weight

295.29 g/mol

IUPAC Name

7-methyl-2-(4-methyl-3-nitrophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde

InChI

InChI=1S/C16H13N3O3/c1-10-5-6-18-14(9-20)16(17-15(18)7-10)12-4-3-11(2)13(8-12)19(21)22/h3-9H,1-2H3

InChI Key

CFRSKULTRCJIEY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=NC(=C(N2C=C1)C=O)C3=CC(=C(C=C3)C)[N+](=O)[O-]

Origin of Product

United States

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